molecular formula C10H9NO2 B1624559 3,4-dihydro-2H-benzo[c]azepine-1,5-dione CAS No. 41764-17-4

3,4-dihydro-2H-benzo[c]azepine-1,5-dione

Cat. No. B1624559
CAS RN: 41764-17-4
M. Wt: 175.18 g/mol
InChI Key: XUSNBVPDDGZEEM-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-benzo[c]azepine-1,5-dione is a chemical compound that is part of the benzazepinone family . Benzazepinones are known for their wide range of pharmacological activity and are used in the treatment of various diseases such as heart diseases, cancer, and Alzheimer’s disease . They are also found in naturally-occurring alkaloids .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione involves a condensation reaction with O-methylhydroxylamine . Various methods of synthesis of benzazepinones have been reviewed, including hydroamination, carbopalladation, amidation, Friedel–Crafts alkylation, and rearrangements with cycle enlargement .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione was determined by X-ray crystallography . The configuration at the C=N double bond was also determined through this method .


Chemical Reactions Analysis

The synthesis of azepine structures, like other fundamental heterocycles, are constantly being developed and improved . Methods for the synthesis of azepine structures include methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .

Future Directions

The future directions for the study of 3,4-dihydro-2H-benzo[c]azepine-1,5-dione could involve further exploration of its synthesis methods, as well as its potential pharmacological properties . There is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

Mechanism of Action

Target of Action

The compound 3,4-dihydro-2H-benzo[c]azepine-1,5-dione, also known as 3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione, has been found to target protein-tyrosine kinases (PTKs), including ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, KDR . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism.

Mode of Action

It is believed to inhibit the activity of its target proteins, thereby disrupting the signaling pathways they are involved in . This disruption can lead to changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of ErbB1 and ErbB2 can disrupt the ErbB signaling pathway, which is involved in cell proliferation and survival. Similarly, the inhibition of c-Met can affect the HGF/c-Met signaling pathway, which plays a role in cell growth, motility, and morphogenesis .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting PTKs, the compound can disrupt cell signaling, potentially leading to reduced cell proliferation and survival . This could be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by factors such as the patient’s genetic makeup, overall health status, and the presence of other medications .

properties

IUPAC Name

3,4-dihydro-2H-2-benzazepine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-5-6-11-10(13)8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSNBVPDDGZEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452515
Record name 3,4-dihydro-2H-benzo[c]azepine-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-benzo[c]azepine-1,5-dione

CAS RN

41764-17-4
Record name 3,4-dihydro-2H-benzo[c]azepine-1,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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